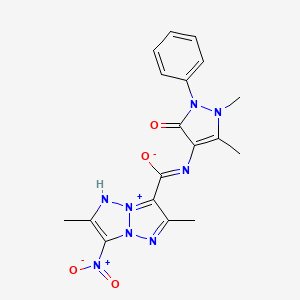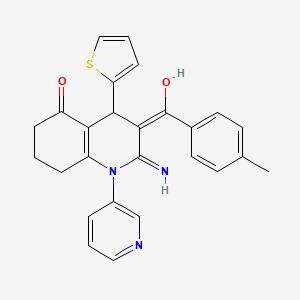![molecular formula C17H9ClF3NO2 B3720437 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B3720437.png)
2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione
Descripción general
Descripción
2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione, also known as CTPI, is a synthetic compound that has been widely used in scientific research. CTPI is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the regulation of glucocorticoid metabolism.
Aplicaciones Científicas De Investigación
2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has been extensively used in scientific research as a tool to investigate the role of 11β-HSD1 in various physiological and pathological conditions. 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has been shown to be effective in reducing the production of cortisol in human adipose tissue, which is associated with obesity and metabolic syndrome. 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has also been used to study the effects of 11β-HSD1 inhibition on the regulation of glucose metabolism, insulin sensitivity, and inflammation.
Mecanismo De Acción
2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione works by inhibiting the enzyme 11β-HSD1, which converts inactive cortisone to active cortisol. By inhibiting this enzyme, 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione reduces the production of cortisol, which has been implicated in the development of various metabolic disorders. 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit 11β-HSD1.
Biochemical and Physiological Effects:
2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has been shown to have a wide range of biochemical and physiological effects. 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has been shown to reduce the production of cortisol in human adipose tissue, which is associated with obesity and metabolic syndrome. 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit 11β-HSD1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione in lab experiments include its high yield and purity, its potent inhibitory effect on 11β-HSD1, and its ability to reduce the production of cortisol. The limitations of using 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione. One direction is to investigate the effects of 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione on other metabolic pathways, such as lipid metabolism and energy expenditure. Another direction is to study the long-term effects of 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione on metabolic health and disease progression. Finally, the development of more potent and selective inhibitors of 11β-HSD1 may lead to the discovery of new therapeutic targets for the treatment of metabolic disorders.
Propiedades
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3NO2/c18-14-6-5-9(7-13(14)17(19,20)21)22-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNFEHGSQKJCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=C(C=C3)Cl)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dichlorophenyl)-2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B3720367.png)

![N-(4-fluorophenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3720374.png)


![ethyl 2-({2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3720410.png)
![3-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B3720415.png)
![4-hydroxy-6-methyl-3-[2-(4-nitrophenyl)-7-(trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B3720422.png)
![2-{[3,5-dimethyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazol-4-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3720429.png)

![5,5'-[(4-ethoxyphenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B3720441.png)
![2-[(dipropylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3720445.png)
![3-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B3720449.png)
![ethyl 5-[4-(benzyloxy)benzylidene]-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3720459.png)